molecular formula C16H18N2OS B2778255 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415464-37-6

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2778255
CAS No.: 2415464-37-6
M. Wt: 286.39
InChI Key: XUEKZEVVDCHTAO-UHFFFAOYSA-N
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Description

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a substituted urea derivative characterized by a benzyl group and a cyclopropane-containing thiophene moiety. Its molecular formula is C₁₆H₁₈N₂OS (MW: 286.39 g/mol) . The compound features:

  • A benzyl group attached to one urea nitrogen, contributing to lipophilicity.
  • A [1-(thiophen-3-yl)cyclopropyl]methyl group on the adjacent nitrogen, introducing conformational rigidity from the cyclopropane ring and electronic effects from the thiophene heterocycle.

The thiophen-3-yl substituent distinguishes it from isomers with thiophen-2-yl substitution, which may influence steric and electronic properties .

Properties

IUPAC Name

1-benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(17-10-13-4-2-1-3-5-13)18-12-16(7-8-16)14-6-9-20-11-14/h1-6,9,11H,7-8,10,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKZEVVDCHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized through the reaction of a suitable thiophene derivative with a cyclopropylating agent under controlled conditions.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Urea Formation: The final step involves the reaction of the benzylated intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the urea group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and urea linkage play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Thiophene-Substituted Ureas

1-Benzyl-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
  • Molecular Formula : C₁₆H₁₈N₂OS (MW: 286.39 g/mol) .
  • Key Difference : The thiophene substituent is at the 2-position instead of the 3-position.
  • Implications: Altered electronic environment due to sulfur’s position in the thiophene ring. Potential differences in intermolecular interactions (e.g., π-stacking or hydrogen bonding) in crystalline states.
1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
  • Molecular Formula : C₁₃H₁₆N₄O₃ (MW: 276.29 g/mol) .
  • Key Features :
    • A methoxybenzyl group (electron-donating) instead of benzyl.
    • A 1,2,4-oxadiazole heterocycle replacing the thiophene-cyclopropane unit.
  • Implications :
    • Enhanced solubility due to the methoxy group.
    • Oxadiazole’s polarity may increase hydrogen-bonding capacity compared to thiophene.

Comparison with Thiourea Derivatives

1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea
  • Molecular Formula : C₁₄H₁₀Cl₃N₂OS (MW: 357.66 g/mol) .
  • Key Features :
    • Thiourea (C=S) core instead of urea (C=O).
    • Electron-withdrawing trichlorophenyl and benzoyl groups.
  • Implications: Increased acidity of the N–H group due to thiourea’s lower basicity.
1-Benzoyl-3,3-bis(2-methylpropyl)thiourea
  • Molecular Formula : C₁₆H₂₄N₂OS (MW: 292.43 g/mol) .
  • Key Features :
    • Bis(2-methylpropyl) substituents creating steric hindrance.
    • Benzoyl group for π-π interactions.
  • Implications :
    • Restricted rotation around the thiourea bond due to bulky substituents.
    • Reduced solubility compared to urea analogs.

Cyclopropane-Containing Analogs

Montelukast Sodium (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)
  • Key Features: Cyclopropane ring fused with a carboxymethyl group . Sulfanyl and quinoline substituents.
  • Implications :
    • Cyclopropane enhances metabolic stability.
    • Polar carboxymethyl group improves water solubility, unlike the hydrophobic thiophene in the target compound.

Biological Activity

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea, with the CAS number 2415464-37-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including case studies, in vitro assays, and structure-activity relationships.

  • Molecular Formula : C₁₆H₁₈N₂OS
  • Molecular Weight : 286.4 g/mol
  • Structure : The compound features a thiophene ring, a cyclopropyl group, and a urea moiety, which contribute to its biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of urea derivatives similar to this compound. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC₅₀ values for BPU were reported as low as 4.64 µM for Jurkat cells, indicating potent activity against this leukemia cell line .

The mechanism of action for compounds in this class often involves:

  • Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase, suggesting an apoptotic effect .
  • Antiangiogenic Activity : In vivo assays using the chick chorioallantoic membrane (CAM) model indicated that BPU inhibited angiogenesis, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural components of this compound are critical to its biological activity. The presence of the thiophene ring and cyclopropyl group may enhance binding affinity to specific biological targets or modulate metabolic stability.

CompoundStructureIC₅₀ (µM)Activity
BPUBPU Structure4.64Anticancer
This compoundTBDTBDTBD

In Vitro Studies

In vitro studies have shown that urea derivatives can exhibit broad-spectrum antitumor activity. For example:

  • Compounds similar to this compound have been tested against various cancer cell lines with promising results.
  • A study reported GI₅₀ values for related compounds ranging from 15.1 µM to 93.3 µM across different cancer types .

Computational Studies

Computational docking studies have indicated that similar urea derivatives can bind effectively to matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and angiogenesis. For example:

  • BPU showed docking energies of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, suggesting strong binding affinities that could be leveraged for therapeutic development .

Q & A

(Basic) What are the optimal synthetic routes for 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the preparation of the thiophene-cyclopropane core. Gold(I)-catalyzed cyclization of alkynyl thioethers is a critical step to form the cyclopropane-thiophene scaffold . Subsequent functionalization with benzyl urea groups requires careful optimization:

  • Temperature : Maintain 60–80°C during urea coupling to avoid side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
  • Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
    For scalability, continuous flow reactors can improve yield consistency .

(Basic) What purification methods are recommended for isolating this compound with high purity?

Chromatographic techniques are essential:

  • Flash Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:1) to separate urea derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product isolation .
    Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

(Basic) What key analytical techniques are used to characterize this compound’s structure and purity?

  • X-ray Crystallography : Resolve the cyclopropane-thiophene conformation and hydrogen-bonding patterns (e.g., N–H···S interactions) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 1.2–1.5 ppm for cyclopropane CH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 341.1) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the thiophene or cyclopropane moieties?

  • Systematic Substitution : Replace thiophene-3-yl with furan or phenyl groups to assess electronic effects on bioactivity .
  • Cyclopropane Ring Expansion : Synthesize analogs with cyclohexane or fused rings to study steric impacts.
  • Assay Selection : Use enzyme inhibition (e.g., kinases) or cellular viability assays to quantify activity changes. Reference SAR tables from analogous urea derivatives for benchmarking .

(Advanced) What strategies mitigate solubility challenges of this compound in aqueous assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or PEG groups on the benzyl moiety to enhance hydrophilicity.
  • Micellar Encapsulation : Employ surfactants like Tween-80 for in vitro assays .

(Advanced) What role does computational modeling play in predicting binding modes with biological targets?

  • Docking Simulations : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Prioritize residues forming hydrogen bonds with the urea moiety .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to validate binding pockets .

(Advanced) How can researchers investigate in vivo pharmacokinetics and metabolic stability of this compound?

  • Rodent Studies : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to measure bioavailability. Collect plasma samples at 0–24h for LC-MS/MS analysis .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites. Monitor hydroxylation at the cyclopropane or thiophene rings .

(Advanced) How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Dose-Response Calibration : Re-evaluate in vitro concentrations to align with achievable plasma levels in vivo.
  • Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to identify confounding interactions .
  • Tissue Distribution Studies : Use radiolabeled analogs to quantify compound accumulation in target organs .

(Advanced) What methods identify biological targets of this compound in complex cellular environments?

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS .
  • Thermal Shift Assays : Monitor protein melting temperature changes to detect binding-induced stabilization .
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint genes modulating compound activity .

(Advanced) How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Calibration Curves : Prepare 0.1–100 µg/mL standards in plasma/urine. Ensure linearity ( > 0.99) .
  • Inter-Day Precision : Analyze triplicates over three days; accept CV < 15% .
  • Recovery Tests : Spike matrices with known concentrations; target recovery 85–115% .

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